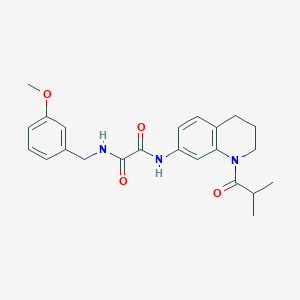

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide

描述

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-15(2)23(29)26-11-5-7-17-9-10-18(13-20(17)26)25-22(28)21(27)24-14-16-6-4-8-19(12-16)30-3/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCXBOWDPHDGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C22H27N3O4S

- Molecular Weight : 429.5 g/mol

Structural Features

The compound features a tetrahydroquinoline moiety linked to an oxalamide functional group. This unique structure is significant for its interaction with biological targets, potentially influencing its pharmacological effects.

Pharmacological Effects

Preliminary studies indicate that compounds containing tetrahydroquinoline structures exhibit various pharmacological effects, including:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

The biological activity of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide is believed to involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Case Studies and Research Findings

Recent research has highlighted the efficacy of similar tetrahydroquinoline derivatives in treating autoimmune diseases. For example, a study on (R)-D4, a derivative of tetrahydroquinoline, demonstrated significant effects on Th17-mediated autoimmune responses in mouse models. The study reported:

- Bioavailability : (R)-D4 exhibited superior bioavailability compared to other candidates.

- Therapeutic Effects : Effective treatment of psoriasis at lower doses without adverse effects observed over two weeks .

Synthesis Methods

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Common methods include:

- Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions.

- Oxalamide Linkage Creation : Employing coupling reactions between amines and oxalic acid derivatives.

- Final Modifications : Introducing the methoxybenzyl group through alkylation or acylation reactions.

Applications

The potential applications of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide span various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Pharmacology : Investigating its role in modulating immune responses.

相似化合物的比较

Comparison with Similar Compounds

Oxalamides are a diverse class of compounds with variations in their N1 and N2 substituents, which dictate their biological and physicochemical properties. Below is a comparative analysis of structurally and functionally related oxalamides:

Structural Analogues

Functional Comparisons

Bioactivity

- Flavoring Agents : S336 and related dimethoxybenzyl/pyridinylethyl oxalamides (e.g., FEMA 4233) activate the human TAS1R1/TAS1R3 umami receptor, offering MSG-like flavor enhancement with regulatory approval for food use .

- Antiviral Activity : Compounds like 13 and 14 (from ) exhibit antiviral properties by targeting HIV entry mechanisms. Their thiazole and chlorophenyl groups enhance binding to viral glycoproteins .

- Enzyme Inhibition : Oxalamides with halogenated aryl groups (e.g., 28 and 29 in ) inhibit enzymes like SCD1, critical in lipid metabolism, via interactions with hydrophobic binding pockets .

Metabolic Stability: Adamantane-containing oxalamides (e.g., 10 and 11) exhibit high metabolic stability due to their rigid, bulky substituents, whereas methoxybenzyl derivatives (e.g., S336) undergo rapid oxidative demethylation .

Regulatory and Safety Profiles S336 has a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rodents, deemed safe for consumption . Antiviral oxalamides (e.g., 13) show moderate cytotoxicity (HPLC purity ~90%), necessitating further optimization for therapeutic use .

Key Research Findings

Structure–Activity Relationships (SAR) N1 Substituents: Bulky groups (e.g., tetrahydroquinoline, adamantane) enhance target binding and stability but may reduce solubility. N2 Substituents: Methoxybenzyl groups (as in S336) favor receptor agonism, while chlorophenyl/thiazole groups (as in antiviral compounds) improve antiviral potency .

Unresolved Questions The biological activity of N1-(1-isobutyryl-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide remains uncharacterized in the literature.

Data Tables

Table 1: Molecular Properties of Selected Oxalamides

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Application |

|---|---|---|---|---|

| Target Compound | C24H27N3O4 | 445.49 | ~3.5 | Undefined |

| S336 (FEMA 4233) | C22H23N3O4 | 393.44 | 2.8 | Umami flavoring |

| Compound 28 (SCD1 Inhibitor) | C19H18ClFN2O4 | 392.81 | 3.2 | Enzyme inhibition |

| Compound 10 (Adamantane Derivative) | C23H25ClN2O3 | 412.91 | 4.5 | Antimicrobial research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。